molecular formula C14H12O3 B1498340 2'-(Hydroxymethyl)biphenyl-3-carboxylic acid CAS No. 773872-29-0

2'-(Hydroxymethyl)biphenyl-3-carboxylic acid

Cat. No.: B1498340
CAS No.: 773872-29-0
M. Wt: 228.24 g/mol
InChI Key: LIUSEGRHRKNETK-UHFFFAOYSA-N
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Description

2'-(Hydroxymethyl)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H12O3. It is a derivative of biphenyl, featuring a hydroxymethyl group attached to the second carbon of one of the benzene rings and a carboxylic acid group at the third position of the other benzene ring. This compound is of interest in various scientific research applications due to its unique chemical structure and properties.

Synthetic Routes and Reaction Conditions:

  • Biphenyl Derivatization: The compound can be synthesized by starting with biphenyl and introducing the hydroxymethyl group through a series of reactions, including halogenation, nucleophilic substitution, and reduction.

  • Carboxylation: The carboxylic acid group can be introduced through a carboxylation reaction, often using reagents like carbon monoxide or carbon dioxide under specific conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to achieve industrial-scale production.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions, converting the hydroxymethyl group to a carboxylic acid or other oxidized forms.

  • Reduction: Reduction reactions can be used to convert the carboxylic acid group to alcohols or other reduced forms.

  • Substitution: Substitution reactions can occur at the hydroxymethyl or carboxylic acid groups, introducing various functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

  • Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.

  • Substitution: Various nucleophiles and electrophiles can be used, depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Carboxylic acids, ketones, and aldehydes.

  • Reduction Products: Alcohols and aldehydes.

  • Substitution Products: Various functionalized derivatives of the original compound.

Scientific Research Applications

2'-(Hydroxymethyl)biphenyl-3-carboxylic acid has several scientific research applications:

  • Chemistry: It is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and materials.

  • Biology: The compound can be used as a probe in biological studies to understand cellular processes and interactions.

  • Industry: It is used in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism by which 2'-(Hydroxymethyl)biphenyl-3-carboxylic acid exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, influencing biological pathways. The exact molecular targets and pathways involved would depend on the specific context of its use.

Comparison with Similar Compounds

  • 2'-(Hydroxymethyl)-5-methoxy[1,1'-biphenyl]-3-carboxylic acid: This compound is similar but has a methoxy group instead of a hydroxymethyl group.

  • 2'-(Hydroxymethyl)-[1,1'-biphenyl]-3-carboxylic acid: This compound lacks the methoxy group present in the previous compound.

Uniqueness: 2'-(Hydroxymethyl)biphenyl-3-carboxylic acid is unique due to its specific arrangement of functional groups, which can influence its reactivity and interactions in various applications.

This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

3-[2-(hydroxymethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O3/c15-9-12-4-1-2-7-13(12)10-5-3-6-11(8-10)14(16)17/h1-8,15H,9H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIUSEGRHRKNETK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CO)C2=CC(=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70652353
Record name 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

773872-29-0
Record name 2'-(Hydroxymethyl)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70652353
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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